CALP3

Description

Properties

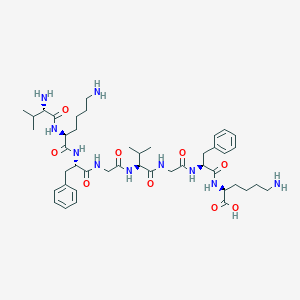

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H68N10O9/c1-27(2)37(47)42(60)51-31(19-11-13-21-45)40(58)53-33(23-29-15-7-5-8-16-29)39(57)48-26-36(56)54-38(28(3)4)43(61)49-25-35(55)50-34(24-30-17-9-6-10-18-30)41(59)52-32(44(62)63)20-12-14-22-46/h5-10,15-18,27-28,31-34,37-38H,11-14,19-26,45-47H2,1-4H3,(H,48,57)(H,49,61)(H,50,55)(H,51,60)(H,52,59)(H,53,58)(H,54,56)(H,62,63)/t31-,32-,33-,34-,37-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMFGXCPBIYSPH-FFIZALLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H68N10O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

881.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Calpain 3: A Comprehensive Technical Guide to its Function in Skeletal Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calpain 3 (CAPN3), a non-lysosomal cysteine protease predominantly expressed in skeletal muscle, plays a critical role in muscle homeostasis, remodeling, and repair. Its dysfunction is the direct cause of Limb-Girdle Muscular Dystrophy Type 2A (LGMD2A), a progressive muscle-wasting disease. This technical guide provides an in-depth overview of the core functions of Calpain 3, detailing its enzymatic properties, key substrates, and its involvement in crucial signaling pathways. Furthermore, this document offers detailed experimental protocols for the study of Calpain 3 and presents key quantitative data in a structured format to aid in research and therapeutic development.

Introduction to Calpain 3

Calpain 3, also known as p94, is a member of the calpain family of calcium-dependent proteases.[1] Unlike the ubiquitous calpains (calpain 1 and 2), Calpain 3 possesses unique insertion sequences (IS1 and IS2) that confer distinct regulatory properties, including a rapid rate of autolysis.[2][3] Its expression is highly specific to skeletal muscle, where it is found in multiple subcellular compartments, including the sarcomere, the cytosol, and the triad, suggesting its involvement in a diverse range of cellular processes.[3] The critical role of Calpain 3 in muscle health is underscored by the fact that mutations in the CAPN3 gene lead to LGMD2A, a debilitating genetic disorder characterized by progressive weakness of the pelvic and shoulder girdle muscles.[4]

Enzymatic Properties and Regulation

The proteolytic activity of Calpain 3 is tightly regulated, primarily by calcium ions and autolysis. It is activated at physiological intracellular calcium concentrations, and its activity is further modulated by its interaction with other proteins, most notably the giant sarcomeric protein titin.[1][5]

Calcium-Dependent Activation

Calpain 3 is activated by physiological, submicromolar concentrations of calcium.[1] Studies have shown that recombinant Calpain 3 undergoes rapid autolysis at approximately 500 nM Ca2+, while native Calpain 3 in rat skeletal muscle fibers shows about 20% autolysis after a 60-minute exposure to an intracellular Ca2+ concentration of 200 nM, a process that is dependent on the presence of physiological levels of ATP.[1]

Autolysis and Activity

A key feature of Calpain 3 is its rapid autolysis, which serves as a mechanism for both activation and inactivation.[2][3] The half-life of Calpain 3 in vitro is less than 10 minutes.[2] This autolytic process is complex and involves the cleavage of its unique insertion sequences. The interaction with its substrate, titin, is thought to stabilize Calpain 3 and protect it from rapid degradation.[5]

Quantitative Data on Calpain 3 Function

The following tables summarize key quantitative data related to Calpain 3 expression and the functional consequences of its deficiency.

| Parameter | Value | Muscle Type/Condition | Reference |

| Calpain 3 Expression | |||

| Relative mRNA Expression | Significantly lower in slow-twitch type I fibers compared to fast-twitch type IIA/IIB fibers. | Porcine muscle | [6] |

| Enzymatic Activity | |||

| Ca2+ for half-maximal autolysis | ~1 µM | Human muscle homogenates | [7] |

| Ca2+ for ~20% autolysis (60 min) | ~200 nM (ATP-dependent) | Rat skinned muscle fibers | [7] |

| In vitro half-life | < 10 minutes | [2] | |

| Functional Consequences of Deficiency | |||

| Force Deficit | Significantly weaker in slow-twitch muscles. | capn3(-/-) mice | [8][9] |

| SERCA1 Protein Levels | Significantly increased | Quadriceps muscles from C3KO mice | [10] |

| SERCA2 Protein Levels | Patently reduced | Muscles from LGMD2A patients | [3] |

| Ryanodine Receptor (RyR) Levels | Decreased at triads | CAPN3-deficient muscles | [1] |

| Calcium Release | Significantly reduced | Fibers from CAPN3-deficient muscles | [1] |

Key Substrates and Interacting Partners

Calpain 3's proteolytic activity is directed towards a specific set of substrates within the muscle cell, playing a crucial role in sarcomere remodeling and signaling.

-

Titin: A giant protein of the sarcomere, titin is a primary binding partner and substrate of Calpain 3.[5][11] Calpain 3 binds to titin at the N2A and M-line regions, and this interaction is crucial for Calpain 3 stability and localization.[5][12]

-

Filamin C: An actin-binding protein that is important for the integrity of the Z-disc.

-

AHNAK: A large protein implicated in subsarcolemmal cytoarchitecture and membrane repair. Calpain 3-mediated cleavage of AHNAK modulates its interaction with the dysferlin protein complex.[13]

-

Ryanodine Receptor (RyR): The primary calcium release channel in the sarcoplasmic reticulum. Calpain 3 is part of the triad-associated protein complex and is necessary for the proper recruitment of RyR to the triad.[1]

-

SERCA (Sarco/endoplasmic reticulum Ca2+-ATPase): Responsible for pumping calcium back into the sarcoplasmic reticulum. Calpain 3 deficiency affects the expression and function of SERCA proteins.[3][4]

Signaling Pathways Involving Calpain 3

Calpain 3 is implicated in several critical signaling pathways that regulate muscle function, survival, and adaptation.

Regulation of Calcium Homeostasis at the Triad

Calpain 3 plays a structural role in maintaining the integrity of the triad, the junction between the transverse tubules and the sarcoplasmic reticulum, which is essential for excitation-contraction coupling. Its absence leads to reduced levels of key calcium handling proteins like RyR and affects SERCA function, ultimately resulting in impaired calcium release and homeostasis.[1][3]

Diagram of the Triad-associated protein complex involving Calpain 3.

Interaction with Titin and Sarcomere Remodeling

The binding of Calpain 3 to specific domains on titin is a cornerstone of its function. This interaction not only anchors Calpain 3 to the sarcomere but also regulates its proteolytic activity, positioning it to respond to mechanical stress and initiate sarcomere remodeling.

References

- 1. Novel role of calpain-3 in the triad-associated protein complex regulating calcium release in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Titin splicing regulates cardiotoxicity associated with calpain 3 gene therapy for limb-girdle muscular dystrophy type 2A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Calpain 3 deficiency affects SERCA expression and function in the skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAPN3: A muscle-specific calpain with an important role in the pathogenesis of diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cibtech.org [cibtech.org]

- 8. Force impairment in calpain 3-deficient mice is not correlated with mechanical disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Loss of calpain 3 dysregulates store-operated calcium entry and its exercise response in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human calpain-3 and its structural plasticity: dissociation of a homohexamer into dimers on binding titin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Loss of Calpain 3 Proteolytic Activity Leads to Muscular Dystrophy and to Apoptosis-Associated Iκbα/Nuclear Factor κb Pathway Perturbation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdm Muscular Dystrophy: Interactions with Calpain 3 and a Novel Functional Role for Titin’s N2A Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Calpain 3 is a modulator of the dysferlin protein complex in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to CAPN3 Gene Mutations and the Pathophysiology of Limb-Girdle Muscular Dystrophy Type 2A (LGMD2A)

Executive Summary: Limb-Girdle Muscular Dystrophy Type 2A (LGMD2A), also known as Calpainopathy or LGMDR1, is an autosomal recessive disorder characterized by progressive weakness and atrophy of the proximal limb muscles.[1] It is caused by mutations in the CAPN3 gene, which encodes calpain-3, a muscle-specific, calcium-dependent cysteine protease.[2][3] This guide provides an in-depth technical overview of the molecular genetics of CAPN3, the multifaceted functions of the calpain-3 protein, the pathophysiology of LGMD2A, and the diagnostic and experimental methodologies essential for research and drug development in this field. It is intended for researchers, scientists, and professionals involved in the study and therapeutic development for neuromuscular disorders.

The CAPN3 Gene and Calpain-3 Protein

The CAPN3 gene, located on chromosome 15q15.1, provides the instructions for synthesizing calpain-3 (also known as p94).[3] This enzyme is a member of the calpain family of proteases but possesses unique structural and functional characteristics.[4]

1.1 Structure of Calpain-3 Unlike ubiquitous calpains, calpain-3 is a homodimer and contains three unique insertion sequences (IS): NS, IS1, and IS2.[4] These sequences are critical for its specific functions, including its rapid autolysis, which is a key feature of its activation and regulation.[5][6] The protein has both proteolytic and non-proteolytic (structural) roles within the muscle fiber.[7][8]

1.2 Localization and Function Calpain-3 is found in multiple subcellular compartments within skeletal muscle, including the sarcomere, cytosol, and the triad.[5][7][9]

-

Sarcomeric Role: It binds to the giant protein titin at both the N2A and M-line regions, suggesting a role in sarcomere assembly, maintenance, and remodeling.[7][10][11] Its proteolytic activity is thought to be involved in the controlled turnover of myofibrillar proteins.[5][12]

-

Triad Role: At the triad, the site of excitation-contraction coupling, calpain-3 interacts with proteins like the ryanodine receptor (RyR1) and aldolase A.[11][13] Here, it plays a structural role in maintaining the integrity of the triad complex, which is crucial for regulating calcium release.[13]

Pathophysiology of LGMD2A

LGMD2A is the most common form of autosomal recessive LGMD, accounting for up to 30% of cases in some populations.[14][15] The disease is caused by the loss of functional calpain-3 due to mutations in the CAPN3 gene.

2.1 The Spectrum of CAPN3 Mutations Over 480 pathogenic mutations in CAPN3 have been identified, distributed throughout the gene.[8][14] These include missense, nonsense, splice-site, and deletion/insertion mutations.[14] While genotype-phenotype correlations are complex, it is generally observed that two null mutations lead to a more severe phenotype compared to cases with at least one missense mutation.[16]

Table 1: Frequency of Common CAPN3 Mutations in a Large LGMD2A Cohort

| Mutation | Type | Exon | Frequency in Analyzed Chromosomes | Reference |

|---|---|---|---|---|

| 2362AG-->TCATCT | Deletion-Insertion | 22 | 30.7% | [16] |

| 550delA | Deletion | 4 | High prevalence in Slavic, Turkish, Italian populations | [15] |

| N50S | Missense | 1 | >5 chromosomes | [16] |

| G222R | Missense | 5 | >5 chromosomes | [16] |

| A483D | Missense | 11 | >5 chromosomes | [16] |

| R748Q/R748X | Missense/Nonsense | 21 | >5 chromosomes |[16] |

2.2 Molecular Mechanisms of Muscle Degeneration The absence of functional calpain-3 disrupts multiple cellular processes, leading to the progressive dystrophic phenotype.

-

Impaired Muscle Remodeling: The "gatekeeper" function of calpain-3 in sarcomere maintenance is lost, potentially leading to the accumulation of damaged proteins and compromised structural integrity.[12][17]

-

Dysregulation of Calcium Homeostasis: The structural role of calpain-3 in stabilizing the triad is critical. Its absence leads to reduced levels of triad-associated proteins and impaired calcium release, a key event in the pathophysiology.[7][13]

-

Perturbation of Signaling Pathways: Loss of calpain-3 activity disrupts crucial signaling cascades, including the IκBα/NF-κB survival pathway, which can lead to increased myonuclear apoptosis.[18][19] It also blunts CaMKII signaling, which is essential for muscle adaptation to activity.[4][11]

Key Signaling Pathways and Cellular Processes

The multifaceted roles of calpain-3 place it at the intersection of several critical cellular pathways.

3.1 Sarcomere Maintenance and Turnover Calpain-3's interaction with titin and its proteolytic activity on substrates like filamin C and myosin light chain 1 are central to muscle cytoskeletal remodeling.[5][12] Its loss impairs the muscle's ability to adapt and repair.

Caption: Calpain-3's dual role in sarcomere maintenance.

3.2 Triad Integrity and Calcium Homeostasis Calpain-3 is necessary for the proper localization of the glycolytic enzyme aldolase A to the triad, where both interact with the RyR calcium release channel.[13] Loss of calpain-3 disrupts this complex, leading to reduced calcium release upon excitation.[13]

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. myriad.com [myriad.com]

- 3. Current and Future Therapeutic Strategies for Limb Girdle Muscular Dystrophy Type R1: Clinical and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. CAPN3: A muscle-specific calpain with an important role in the pathogenesis of diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calpain 3 Is a Rapid-Action, Unidirectional Proteolytic Switch Central to Muscle Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Calpainopathy - Wikipedia [en.wikipedia.org]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Calpain-3 - Wikipedia [en.wikipedia.org]

- 11. Calpain 3 and CaMKIIβ signaling are required to induce HSP70 necessary for adaptive muscle growth after atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Calpain 3, the “gatekeeper” of proper sarcomere assembly, turnover and maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel role of calpain-3 in the triad-associated protein complex regulating calcium release in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. emedicine.medscape.com [emedicine.medscape.com]

- 15. researchgate.net [researchgate.net]

- 16. LGMD2A: genotype-phenotype correlations based on a large mutational survey on the calpain 3 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CAPN3 gene: MedlinePlus Genetics [medlineplus.gov]

- 18. Pathophysiology of limb girdle muscular dystrophy type 2A: hypothesis and new insights into the IkappaBalpha/NF-kappaB survival pathway in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. rupress.org [rupress.org]

The Gatekeeper of the Sarcomere: A Technical Guide to Calpain 3's Role in Muscle Maintenance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calpain 3 (CAPN3), a muscle-specific, calcium-dependent cysteine protease, is a critical regulator of sarcomere integrity and function. Anchored to the giant protein titin, it acts as a key player in muscle protein turnover, structural maintenance, and the adaptive response of muscle to stress. Unlike ubiquitous calpains, CAPN3 possesses unique regulatory domains and activation mechanisms, allowing it to function as a precise molecular switch within the highly organized sarcomere. Loss-of-function mutations in the CAPN3 gene lead to Limb-Girdle Muscular Dystrophy Type 2A (LGMD2A), a progressive myopathy characterized by muscle wasting, highlighting its essential role in muscle health. This guide provides an in-depth examination of CAPN3's function, its interaction with key signaling pathways, and the experimental methodologies used to elucidate its role in sarcomere maintenance.

Introduction: The Unique Protease of the Sarcomere

The sarcomere, the fundamental contractile unit of striated muscle, undergoes constant remodeling and repair to maintain its structural and functional integrity. Calpain 3 (CAPN3), also known as p94, is uniquely positioned to oversee these processes.[1] While most proteases are involved in generalized protein degradation, CAPN3 performs limited and specific proteolysis, suggesting a regulatory role.[2] Its primary function is not to form muscle, as muscles develop relatively normally in its absence, but to maintain muscle health and facilitate repair over a lifetime.[1][3]

CAPN3 is distinguished from other calpains by several key features:

-

Muscle-Specific Expression: It is predominantly expressed in skeletal muscle.[4]

-

Unique Insertion Sequences (IS): It contains three unique regions—NS, IS1, and IS2—that are involved in its regulation, localization, and rapid autolysis.[4][5]

-

Titin-Anchored Localization: CAPN3 binds directly to the giant sarcomeric protein titin at both the N2A line in the I-band and the M-line region, placing it strategically within the contractile apparatus.[3][6] This interaction is crucial for its stability and localization.[2]

-

Distinct Activation: It is activated at physiological, submicromolar calcium concentrations and its activity is not inhibited by the endogenous calpain inhibitor, calpastatin.[3][7]

Molecular Function and Regulation

Activation via Autolysis

The activation of CAPN3 is a tightly regulated, multi-step process initiated by an increase in intracellular calcium. Unlike other calpains that require micromolar to millimolar Ca2+ concentrations, CAPN3's activation is far more sensitive.[7] This process is characterized by rapid intramolecular autolysis, where the protease cleaves itself to become active.

The activation cascade is a unidirectional switch:

-

Calcium Binding: An influx of Ca2+ into the physiological range (submicromolar) triggers a conformational change.[7]

-

Autocatalysis: This change enables the protease to cleave its own N-terminal and IS1 domains.[4] This autolysis removes an inhibitory peptide from the active site.[7]

-

Active Heterodimer Formation: The resulting N- and C-terminal fragments remain associated non-covalently, forming the active enzyme.[4]

-

Inactivation: Continued autolysis eventually leads to the complete degradation and inactivation of the enzyme, ensuring its activity is transient.[8] This rapid turnover (half-life <10 minutes in vitro) confines its proteolytic action locally and temporally.[2]

Quantitative Data on Activation and Expression

The precise regulation of CAPN3 is reflected in its calcium sensitivity and expression levels within muscle tissue.

| Parameter | Value | Tissue/Condition | Reference |

| Ca²⁺ for Half-Maximal Autolysis | ~1 µM | Human muscle homogenate (60 min) | [7] |

| Ca²⁺ for Activation (in vivo) | ~200 nM | Rat skeletal muscle fibers (60 min) | [7] |

| Expression in Resting Muscle | ~87% Myofibrillar Fraction | Human skeletal muscle | [2] |

| Autolyzed State in Resting Muscle | <10% | Human skeletal muscle | [2] |

| Postmortem Stability (Intact Protein) | 80% (Day 1), 10% (Day 2), 0% (Day 3) | Ovine muscle | [1] |

| Effect of siRNA Knockdown (Protein) | 55% decrease (Day 4) | L6 Myoblasts | [9] |

| Effect of siRNA Knockdown (Myotubes) | 141% increase (Day 4) | L6 Myoblasts | [9] |

Role in Sarcomere Maintenance and Remodeling

CAPN3's strategic location and proteolytic activity position it as a master regulator of sarcomere turnover and repair. Its absence leads to misaligned sarcomeres and impaired muscle regeneration, confirming its role as a "gatekeeper" of sarcomere health.[3][6]

Substrate Specificity

CAPN3 cleaves a number of key sarcomeric and cytoskeletal proteins, suggesting its involvement in disassembly of protein complexes to allow for repair or remodeling.

| Substrate | Location/Function | Significance of Cleavage | Reference(s) |

| Titin | Giant molecular spring, sarcomere scaffold | Releases CAPN3 from its anchor, may initiate remodeling | [4] |

| Filamin C | Z-disc, crosslinks actin filaments | Regulates interactions with sarcoglycans, myoblast fusion | [2] |

| Myosin Light Chain 1 (MLC1) | Myosin thick filament component | May regulate contractility or turnover | [2] |

| Nebulin | Thin filament ruler | Potential role in thin filament maintenance | [3] |

| AHNAK | Subsarcolemmal cytoskeleton | Modulates the dysferlin protein complex, involved in membrane repair | [10] |

| PIAS3 (E3 SUMO ligase) | Nucleus/Cytoplasm | Links CAPN3 proteolysis to protein sumoylation pathways | [2] |

Interaction with the Ubiquitin-Proteasome System (UPS)

Proper protein turnover is essential for muscle health, and CAPN3 appears to function as an initiator for this process. It is hypothesized that CAPN3 acts upstream of the UPS. By making initial, limited cuts in large, complex myofibrillar proteins, CAPN3 may "unzip" or release these components, making them accessible for ubiquitination and subsequent degradation by the proteasome.[10][11] In CAPN3-deficient mice, the ubiquitination of muscle proteins during reloading after atrophy is impaired, supporting this crucial role in sarcomere remodeling.[10]

Role in Calcium Homeostasis and Signaling

Beyond its direct proteolytic action on the sarcomere, CAPN3 also plays a non-proteolytic, structural role at the triad—the junction between the sarcoplasmic reticulum (SR) and T-tubules responsible for excitation-contraction coupling. Here, it is part of a protein complex that regulates calcium handling.[2]

-

Structural Scaffolding: CAPN3 is necessary for the proper localization and stability of key calcium-handling proteins, including the ryanodine receptor (RyR1), the main calcium release channel of the SR.[12]

-

Regulation of Ca²⁺ Release: In the absence of CAPN3, levels of RyR1 are reduced, leading to impaired calcium release upon muscle activation.[12]

-

CaMKII Signaling: CAPN3 deficiency also blunts the signaling of Calcium/calmodulin-dependent protein kinase II (CaMKII), a critical pathway for the adaptive response of muscle to exercise.[4]

Key Experimental Protocols

Investigating the function of CAPN3 requires a combination of biochemical, molecular, and cell biological techniques. Below are outlines of core methodologies.

In Vitro Autolysis Assay

This functional assay assesses the intrinsic proteolytic activity of CAPN3.

-

Homogenization: Prepare a muscle biopsy homogenate in a non-denaturing lysis buffer without Ca²⁺ chelators or protease inhibitors.

-

Incubation: Incubate the homogenate at 30-37°C. The endogenous, contaminating levels of Ca²⁺ are typically sufficient to initiate autolysis.

-

Time Course Sampling: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction in each aliquot by adding SDS-PAGE sample buffer containing EDTA and boiling.

-

Western Blot Analysis: Separate proteins by SDS-PAGE and perform a Western blot using a CAPN3-specific antibody (e.g., targeting the IS2 domain).

-

Quantification: Observe the progressive disappearance of the full-length 94 kDa band and the appearance of lower molecular weight degradation products (~60, 58, 55 kDa). Quantify band intensity to determine the rate of autolysis.[8][11]

In Vitro Substrate Cleavage Assay

This assay determines if a protein of interest is a direct substrate of CAPN3.

-

Substrate Preparation: Synthesize the putative substrate protein in vitro using a transcription/translation kit, incorporating a radiolabel such as [³⁵S]methionine.

-

Reaction Setup: In separate tubes, combine the radiolabeled substrate with a calpain activation buffer (containing a defined Ca²⁺ concentration).

-

Enzyme Addition: Add purified, active recombinant CAPN3 to the experimental tubes. As controls, use buffer alone, inactive CAPN3, or active CAPN3 plus a calpain inhibitor (e.g., PD150606).

-

Incubation: Incubate all reactions for a set time (e.g., 1-2 hours) at 37°C.

-

Analysis: Stop the reactions with SDS-PAGE sample buffer. Separate the products by SDS-PAGE and visualize the full-length substrate and any cleavage fragments by autoradiography. The appearance of smaller fragments only in the presence of active CAPN3 confirms it as a substrate.[13]

Co-Immunoprecipitation (Co-IP) for Interaction Partners

Co-IP is used to verify protein-protein interactions, such as between CAPN3 and titin, in a cellular context.

-

Cell Lysis: Lyse cells (e.g., transfected COS-1 cells or muscle tissue) expressing the proteins of interest in a gentle Co-IP lysis buffer (e.g., NET-2: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Triton X-100) supplemented with protease inhibitors.

-

Pre-clearing: Centrifuge the lysate to pellet debris. Incubate the supernatant with protein A/G agarose beads to remove non-specifically binding proteins.

-

Antibody Incubation: Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-Titin) overnight at 4°C with gentle rotation. A control using a non-specific IgG is crucial.

-

Immunocomplex Capture: Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-antigen complexes.

-

Washing: Pellet the beads by centrifugation and wash them multiple times (3-5x) with ice-cold lysis buffer to remove unbound proteins.

-

Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

-

Western Blot Detection: Analyze the eluate by Western blotting, probing with an antibody against the suspected "prey" protein (e.g., anti-CAPN3). Detection of the prey protein in the bait IP lane, but not the IgG control, confirms the interaction.[5]

Experimental Workflow for Substrate Identification

Conclusion and Future Directions

Calpain 3 is an indispensable protease for the maintenance of skeletal muscle. Its dual function as both a proteolytic enzyme for sarcomere remodeling and a structural protein for calcium signaling places it at a critical nexus of muscle physiology. The loss of its function in LGMD2A underscores the importance of tightly regulated protein turnover for preventing muscle degeneration. Future research will likely focus on further elucidating its network of substrates through advanced proteomics, understanding its role in mechanotransduction, and exploring therapeutic strategies for LGMD2A that aim to restore its function or compensate for its absence.[14] For drug development professionals, targeting the pathways regulated by CAPN3, such as the UPS or calcium homeostasis, may offer novel avenues for treating calpainopathies and other muscle-wasting disorders.

References

- 1. Postmortem changes in myofibrillar-bound calpain 3 revealed by immunofluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAPN3: A muscle-specific calpain with an important role in the pathogenesis of diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Autolytic Activation of Calpain 3 Proteinase Is Facilitated by Calmodulin Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interactions with M-band Titin and Calpain 3 Link Myospryn (CMYA5) to Tibial and Limb-girdle Muscular Dystrophies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calpain 3 Is a Rapid-Action, Unidirectional Proteolytic Switch Central to Muscle Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Calpain 3 Expression Pattern during Gastrocnemius Muscle Atrophy and Regeneration Following Sciatic Nerve Injury in Rats [mdpi.com]

- 10. Calpain 3 is a modulator of the dysferlin protein complex in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Expression and Functional Characteristics of Calpain 3 Isoforms Generated through Tissue-Specific Transcriptional and Posttranscriptional Events - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Calpain 3: Substrates, Binding Partners, and Regulatory Networks

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calpain 3 (CAPN3), a non-lysosomal cysteine protease predominantly expressed in skeletal muscle, plays a critical role in muscle homeostasis. Unlike the ubiquitous calpains (calpain 1 and 2), CAPN3 possesses unique structural features, including three insertion sequences (NS, IS1, and IS2), that dictate its distinct regulation and function. Mutations in the CAPN3 gene are the cause of Limb-Girdle Muscular Dystrophy Type 2A (LGMD2A), a progressive muscle-wasting disease, highlighting the essential role of this protease in muscle health. This technical guide provides a comprehensive overview of the known substrates and binding partners of Calpain 3, details the experimental methodologies used to identify these interactions, and elucidates the signaling pathways in which CAPN3 is a key player.

Calpain 3 Substrates and Binding Partners: A Quantitative Overview

The proteolytic activity of Calpain 3 is tightly regulated and highly specific, targeting a range of proteins involved in sarcomere structure, signaling, and muscle maintenance. Its binding partners are crucial for its localization, stability, and activation. The following tables summarize the key substrates and binding partners of Calpain 3, including available quantitative data on their interactions.

| Substrate | Protein Family | Cellular Location | Functional Consequence of Cleavage | Quantitative Data (Cleavage Rate) |

| Titin | Sarcomeric Cytoskeleton | Sarcomere (N2A and M-line regions) | Regulation of sarcomere turnover and maintenance.[1] | Not available |

| Filamin C | Actin-binding protein | Z-disc and sarcolemma | Disruption of the link between the cytoskeleton and the sarcoglycan complex.[2] | Not available |

| AHNAK | Nucleoprotein | Subsarcolemmal cytoskeleton | Modulation of the dysferlin protein complex; AHNAK fragments lose affinity for dysferlin.[3] | Not available |

| Myosin Light Chain 1 (MLC1) | Myosin component | Sarcomere (A-band) | Implicated in sarcomere remodeling.[1][4] | Not available |

| PIAS Family (PIAS1, 2, 3) | E3 SUMO ligases | Nucleus, Cytoplasm | Negative regulation of PIAS3 sumoylase activity, linking proteolysis to sumoylation.[5] | Not available |

| Dysferlin | Ferlin family transmembrane protein | Sarcolemma, T-tubules | Regulation of the dysferlin protein complex, potentially involved in membrane repair.[6] | Not available |

| Binding Partner | Protein Family | Cellular Location | Functional Consequence of Interaction | Quantitative Data (Binding Affinity) |

| Titin | Sarcomeric Cytoskeleton | Sarcomere (N2A and M-line regions) | Anchoring of Calpain 3 to the sarcomere, stabilization, and regulation of its proteolytic activity.[1][7] | Not available |

| Aldolase A | Glycolytic enzyme | Triad | Recruitment of Aldolase A to the triad, maintaining the integrity of the triad-associated protein complex.[6][8] | Not available |

| Dysferlin | Ferlin family transmembrane protein | Sarcolemma, T-tubules | Direct interaction with the C2F domain of dysferlin, suggesting a role in regulating the dysferlin complex.[9] | Kd = 2.2 ± 0.6 x 10⁻⁹ M (for CAPN3 interaction with Dysferlin C2F domain)[9] |

Signaling Pathways and Regulatory Networks

Calpain 3 is integrated into several critical signaling pathways that govern muscle function, remodeling, and survival. Its proteolytic activity can initiate downstream signaling cascades or modulate the function of key regulatory proteins.

Sarcomere Remodeling and the Ubiquitin-Proteasome Pathway

Calpain 3 is a key initiator of sarcomere remodeling by acting upstream of the ubiquitin-proteasome system. It is thought to perform the initial cleavage of myofibrillar proteins, making them accessible for ubiquitination and subsequent degradation by the proteasome. This process is essential for muscle adaptation and repair.

Regulation of the Dysferlin Protein Complex

Calpain 3 is a crucial modulator of the dysferlin protein complex, which is involved in muscle membrane repair. Calpain 3 directly interacts with and cleaves AHNAK, a large scaffolding protein within the complex. This cleavage causes AHNAK fragments to lose their affinity for dysferlin, suggesting a regulatory role for Calpain 3 in the dynamic assembly and function of the membrane repair machinery.[3]

Crosstalk with the NF-κB Signaling Pathway

Emerging evidence suggests a link between Calpain 3 and the NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival. While the precise mechanisms are still under investigation, it is proposed that Calpain 3 may influence NF-κB activity, thereby impacting muscle cell apoptosis and the response to cellular stress.

Experimental Protocols

The identification and characterization of Calpain 3 substrates and binding partners have relied on a combination of powerful molecular biology and proteomic techniques.

Yeast Two-Hybrid (Y2H) Screening

The Yeast Two-Hybrid system is a genetic method used to discover protein-protein interactions.[3]

Principle: A "bait" protein (e.g., Calpain 3) is fused to a DNA-binding domain (DBD) of a transcription factor. A library of "prey" proteins (potential interacting partners) is fused to the activation domain (AD) of the same transcription factor. If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene, allowing for selection and identification of interacting partners.

Detailed Protocol:

-

Vector Construction:

-

Clone the full-length or specific domains of the CAPN3 gene into a Y2H bait vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-binding domain.

-

Construct a prey library by cloning cDNAs from skeletal muscle into a Y2H prey vector (e.g., pGADT7), creating fusions with the GAL4 activation domain.

-

-

Yeast Transformation:

-

Transform a suitable yeast strain (e.g., AH109) with the bait plasmid and select for transformants on appropriate dropout media (e.g., SD/-Trp).

-

Confirm the absence of auto-activation of the reporter genes by the bait protein alone.

-

Transform the bait-containing yeast strain with the prey library plasmids.

-

-

Interaction Screening:

-

Plate the transformed yeast on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction is occurring.

-

Include appropriate positive and negative controls in the screening process.

-

-

Identification of Interacting Partners:

-

Isolate the prey plasmids from the positive yeast colonies.

-

Sequence the cDNA inserts in the prey plasmids to identify the interacting proteins.

-

Perform further validation of the interaction using other methods such as co-immunoprecipitation.

-

Co-Immunoprecipitation (Co-IP)

Co-immunoprecipitation is a technique used to isolate a specific protein and its binding partners from a cell or tissue lysate.

Principle: An antibody specific to a "bait" protein (e.g., Calpain 3) is used to pull down the bait protein from a lysate. Any proteins that are bound to the bait protein will also be pulled down. The entire complex is then isolated, and the interacting "prey" proteins can be identified by Western blotting or mass spectrometry.

Detailed Protocol for Muscle Tissue:

-

Lysate Preparation:

-

Homogenize fresh or frozen skeletal muscle tissue in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing a cocktail of protease and phosphatase inhibitors.

-

Incubate the homogenate on ice to allow for cell lysis.

-

Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G-agarose or magnetic beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with a primary antibody specific for Calpain 3 overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for several hours to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer or by using a low-pH elution buffer.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Analyze the proteins by Western blotting using antibodies specific for the suspected interacting partners or by mass spectrometry for unbiased identification of co-precipitated proteins.

-

Mass Spectrometry for Substrate Identification

Mass spectrometry-based proteomics is a powerful tool for the unbiased identification of protease substrates.[10]

Principle: Protein extracts from cells or tissues with and without active Calpain 3 are compared. Proteins that are less abundant or appear as lower molecular weight fragments in the presence of active Calpain 3 are candidate substrates. These protein bands can be excised from a gel, digested with a sequence-specific protease (e.g., trypsin), and the resulting peptides are analyzed by mass spectrometry to identify the protein.

Detailed Protocol for In-Gel Digestion and Protein Identification:

-

Protein Separation:

-

Separate protein lysates from control and Calpain 3-expressing samples by 1D or 2D SDS-PAGE.

-

Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue).

-

-

In-Gel Digestion:

-

Excise the protein bands of interest from the gel.

-

Destain the gel pieces and dehydrate them with acetonitrile.

-

Reduce and alkylate the cysteine residues within the proteins.

-

Digest the proteins in-gel with trypsin overnight at 37°C.

-

-

Peptide Extraction and Mass Spectrometry:

-

Extract the tryptic peptides from the gel pieces.

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search engine (e.g., Mascot, Sequest) to identify the proteins.

-

Quantitative proteomic approaches, such as iTRAQ (isobaric tags for relative and absolute quantitation), can be used to compare the relative abundance of proteins between samples.[10]

-

Conclusion

Calpain 3 is a multifaceted protease with a critical role in skeletal muscle biology. Its intricate network of substrates and binding partners underscores its importance in sarcomere dynamics, membrane integrity, and cellular signaling. A thorough understanding of these interactions is paramount for elucidating the pathogenesis of LGMD2A and for the development of targeted therapeutic strategies. The experimental approaches detailed in this guide provide a robust framework for researchers to further unravel the complexities of Calpain 3 function and its role in health and disease.

References

- 1. Calpain 3, the “gatekeeper” of proper sarcomere assembly, turnover and maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calpain 3 cleaves filamin C and regulates its ability to interact with gamma- and delta-sarcoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calpain 3 is a modulator of the dysferlin protein complex in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of putative in vivo substrates of calpain 3 by comparative proteomics of overexpressing transgenic and nontransgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calpain 3 Is a Rapid-Action, Unidirectional Proteolytic Switch Central to Muscle Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAPN3: A muscle-specific calpain with an important role in the pathogenesis of diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human calpain-3 and its structural plasticity: dissociation of a homohexamer into dimers on binding titin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel role of calpain-3 in the triad-associated protein complex regulating calcium release in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Dysferlin Direct Interactions with Putative Repair Proteins Links Apoptotic Signaling to Ca2+ Elevation via PDCD6 and FKBP8 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comprehensive survey of p94/calpain 3 substrates by comparative proteomics – Possible regulation of protein synthesis by p94 - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Landscape of Calpain 3: A Technical Guide to Isoform Localization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calpain 3 (CAPN3), a non-lysosomal, calcium-dependent cysteine protease, is a critical regulator of skeletal muscle function and integrity. Encoded by the CAPN3 gene, mutations in this enzyme are the causative factor for Limb-Girdle Muscular Dystrophy Type 2A (LGMD2A), a progressive muscle-wasting disease. The diverse physiological roles of CAPN3, ranging from sarcomere remodeling to signal transduction, are intricately linked to its precise subcellular localization. This technical guide provides a comprehensive overview of the cellular distribution of Calpain 3 isoforms, presenting quantitative data, detailed experimental methodologies, and visual representations of associated pathways to support further research and therapeutic development.

Cellular Localization of Calpain 3 Isoforms

Calpain 3 exhibits a broad and dynamic distribution within the muscle fiber, having been identified in multiple compartments. While the full-length isoform, p94, is the most studied, various splice variants exist with tissue-specific expression patterns, suggesting potentially distinct localization and functions. The preponderance of evidence points to the majority of CAPN3 being anchored to the cytoskeleton of the skeletal muscle sarcomere.[1]

Quantitative Distribution of Calpain 3

The relative abundance of Calpain 3 in different subcellular compartments has been investigated through biochemical fractionation. These studies provide valuable quantitative insights into its steady-state distribution.

| Cellular Fraction | Relative Abundance of Calpain 3 | Reference |

| Myofibrillar | 87% (in resting human skeletal muscle) | [2][3] |

| Membrane | Ratio to total protein: 0.208 | [4] |

| Cytosolic | Ratio to total protein: 0.069 | [4] |

| Myofibrillar | Ratio to total protein: 0.113 | [4] |

Note: The data from different studies may not be directly comparable due to variations in experimental protocols. The ratios provided by Rias et al. (2016) indicate the proportion of CAPN3 relative to the total protein content within each fraction.

Key Subcellular Locations

-

Sarcomere: The primary residence of CAPN3 is the sarcomere, the fundamental contractile unit of muscle. It is specifically localized to the N2-line and M-line regions through its interaction with the giant protein titin.[1][4][5][6] This anchoring is thought to stabilize CAPN3 and prevent its rapid autolysis.[1]

-

Triad and Sarcoplasmic Reticulum: A significant pool of CAPN3 is associated with the triad, the structure formed by a T-tubule and two terminal cisternae of the sarcoplasmic reticulum (SR).[7] This localization places CAPN3 in close proximity to key players in calcium homeostasis, such as the ryanodine receptor (RyR) and the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).[7]

-

Nucleus and Myonuclei: Calpain 3 has been detected in myonuclei, and its IS2 domain contains a putative nuclear localization signal.[4][8][9] Nuclear localized CAPN3 is suggested to be involved in cell survival and the regulation of gene expression.[3] It has also been shown to be recruited to the nucleolus by the Digestive organ expansion factor (Def).[10]

-

Cytoplasm and Membrane: CAPN3 is also found in the cytosol and associated with membrane fractions.[4][6] In myogenic cells, a membrane-associated pool of CAPN3 is necessary for the regulation of the M-cadherin–β-catenin complex during myogenesis.[4]

-

Mitochondria: While some calpain isoforms are known to be present in mitochondria, studies on CAPN3 have yielded conflicting results. One study reported no detectable CAPN3 in mitochondrial fractions from diaphragm muscle.[11] However, other research has identified phosphorylated Calpain 3 in rat brain mitochondria.[12] Further investigation is needed to clarify the mitochondrial localization of CAPN3 in skeletal muscle.

Experimental Protocols

The determination of Calpain 3's subcellular localization relies on a combination of biochemical, molecular, and imaging techniques. Below are detailed methodologies for key experiments.

Subcellular Fractionation and Western Blotting

This method is used to quantify the relative amounts of CAPN3 in different cellular compartments.

Protocol:

-

Tissue Homogenization: Fresh or frozen skeletal muscle tissue is minced and homogenized in a cold buffer (e.g., Tris-HCl based buffer with protease inhibitors) to disrupt the cell membranes.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to separate different organelles and cellular components.

-

Low-speed centrifugation (e.g., 1,000 x g): Pellets nuclei and intact cells.

-

Medium-speed centrifugation (e.g., 10,000 x g): Pellets mitochondria.

-

High-speed centrifugation (e.g., 100,000 x g): Pellets the membrane fraction (microsomes). The resulting supernatant is the cytosolic fraction.

-

Myofibrillar Fraction: The initial pellet after low-speed centrifugation can be further processed to isolate myofibrils.

-

-

Protein Quantification: The protein concentration of each fraction is determined using a standard assay (e.g., Bradford or BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each fraction are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for Calpain 3. After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added. The signal is detected using a chemiluminescent substrate.

-

Semi-quantitative Analysis: The intensity of the bands corresponding to CAPN3 in each fraction is quantified using densitometry software. The abundance in each fraction can be expressed as a ratio to the total protein content or as a percentage of the total CAPN3 signal across all fractions.

Immunofluorescence and Confocal Microscopy

This technique allows for the in-situ visualization of CAPN3 within muscle fibers.

Protocol:

-

Tissue Preparation: Longitudinal sections of frozen skeletal muscle are cut using a cryostat and mounted on glass slides.

-

Fixation and Permeabilization: The sections are fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.1% Triton X-100 in PBS) to allow antibody access to intracellular structures.

-

Blocking: Non-specific antibody binding is blocked by incubating the sections in a blocking solution (e.g., PBS with bovine serum albumin and/or normal goat serum).

-

Primary Antibody Incubation: The sections are incubated with a primary antibody specifically targeting an epitope of Calpain 3. For co-localization studies, primary antibodies against marker proteins for specific subcellular structures (e.g., α-actinin for the Z-disk, titin for specific sarcomeric regions, emerin for the nuclear membrane) are used simultaneously.

-

Secondary Antibody Incubation: After washing, the sections are incubated with fluorescently labeled secondary antibodies that bind to the primary antibodies. Different fluorophores are used for each primary antibody in co-localization experiments.

-

Mounting and Imaging: The sections are mounted with a mounting medium containing an anti-fading agent and a nuclear counterstain (e.g., DAPI). Images are acquired using a confocal microscope.

-

Image Analysis: The fluorescent signals are analyzed to determine the specific subcellular localization of Calpain 3 and its co-localization with marker proteins.

Yeast Two-Hybrid Assay

This molecular genetics tool is used to identify protein-protein interactions, such as the binding of CAPN3 to titin.

Protocol:

-

Vector Construction: The cDNA for Calpain 3 is cloned into a "bait" vector (e.g., containing the GAL4 DNA-binding domain), and the cDNA for the potential interacting protein (e.g., a fragment of titin) is cloned into a "prey" vector (e.g., containing the GAL4 activation domain).

-

Yeast Transformation: Both the bait and prey vectors are co-transformed into a suitable yeast strain that has reporter genes (e.g., HIS3, lacZ) under the control of a GAL4-responsive promoter.

-

Selection and Reporter Assay: Transformed yeast cells are plated on selective media lacking specific nutrients (e.g., histidine). If the bait and prey proteins interact, the DNA-binding and activation domains of GAL4 are brought into proximity, reconstituting a functional transcription factor. This drives the expression of the reporter genes, allowing the yeast to grow on the selective medium and/or exhibit a color change in the presence of a chromogenic substrate (for lacZ).

-

Confirmation: Positive interactions are typically confirmed by re-testing and performing control experiments with non-interacting proteins to rule out false positives.

Signaling Pathways and Experimental Workflows

The subcellular localization of Calpain 3 is not static and can be influenced by cellular signaling events. The following diagrams illustrate key relationships and workflows related to CAPN3 localization.

Caption: Calpain 3 localization and activation at the sarcomere.

Caption: Proposed pathway for Calpain 3-mediated nuclear signaling.

Caption: Experimental workflow for determining Calpain 3 localization.

References

- 1. Calpain 3, the “gatekeeper” of proper sarcomere assembly, turnover and maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. CAPN3: A muscle-specific calpain with an important role in the pathogenesis of diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel role of calpain-3 in the triad-associated protein complex regulating calcium release in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calpain 3: a key regulator of the sarcomere? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Loss of calpain 3 dysregulates store-operated calcium entry and its exercise response in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression and Functional Characteristics of Calpain 3 Isoforms Generated through Tissue-Specific Transcriptional and Posttranscriptional Events - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calpain 3 Is Activated through Autolysis within the Active Site and Lyses Sarcomeric and Sarcolemmal Components - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Mitochondrial abnormalities, energy deficit and oxidative stress are features of calpain 3 deficiency in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Calpain 3 Expression in Skeletal Muscle: A Technical Guide for Researchers

Abstract: Calpain 3 (CAPN3), a muscle-specific, non-lysosomal cysteine protease, plays a critical role in the intricate processes of muscle formation, remodeling, and maintenance.[1][2] Its dysfunction is directly linked to Limb-Girdle Muscular Dystrophy Type 2A (LGMD2A), highlighting its importance in muscle homeostasis.[1][3] CAPN3 is localized to several key compartments within the muscle cell, including the myofibrils, cytoplasm, and the triad, where it is involved in regulating cytoskeletal architecture and calcium signaling.[4][5] Understanding the differential expression and function of CAPN3 across various muscle fiber types is paramount for elucidating its physiological roles and for the development of targeted therapeutics for calpainopathies. This technical guide provides a comprehensive overview of CAPN3 expression, detailing quantitative data, experimental methodologies, and associated signaling pathways for researchers, scientists, and drug development professionals.

Quantitative Analysis of CAPN3 Expression Across Muscle Fiber Types

The expression of Calpain 3 is not uniform across all skeletal muscle fiber types. Studies in porcine models have demonstrated a clear differential expression pattern, with significantly higher levels of CAPN3 protein found in fast-twitch glycolytic fibers compared to slow-twitch oxidative fibers. This suggests a specialized role for CAPN3 that may be linked to the metabolic and contractile properties of different fiber types.

A summary of the quantitative data from these studies is presented below. The data, derived from Western blot analysis of single muscle fibers, shows CAPN3 protein levels expressed as a ratio relative to actin immunoreactivity, providing a normalized comparison across fiber types.

| Muscle Fiber Type | Animal Model | Relative CAPN3 Expression (Ratio to Actin) | Significance |

| Type I (Slow-Twitch) | Porcine | 0.08 ± 0.01 | P < 0.01 (compared to Type II fibers) |

| Type IIA/IIB (Fast-Twitch) | Porcine | 0.22 ± 0.02 | - |

| Table 1: Relative expression of Calpain 3 (p94) protein in different porcine muscle fiber types. Data is presented as mean ± SEM.[6] |

These findings indicate a positive correlation between the expression level of CAPN3 and the fast glycolytic characteristics of muscle fibers.[6]

Experimental Protocols for the Analysis of Calpain 3

Accurate quantification and localization of CAPN3 require specific and validated experimental protocols. Due to the protein's rapid autolysis, certain techniques require careful handling and interpretation.[7] Below are detailed methodologies for key experiments used in the study of CAPN3.

Western Blotting for CAPN3 Quantification

Western blotting is the most reliable method for quantifying CAPN3 protein levels and observing its characteristic full-length (94 kDa) and autolytically cleaved fragments (~60 kDa).[7][8]

2.1.1 Protein Extraction

-

Quick-freeze ~20 mg of muscle tissue in liquid nitrogen and pulverize to a fine powder.[8][9]

-

Solubilize the powder in 20 volumes of extraction buffer (e.g., 75 mM Tris-HCl, pH 6.8, 15% SDS, 20% glycerol, 5% dithiothreitol, 0.001% bromophenol blue).[8] Alternatively, a lysis buffer containing 20 mmol/L Tris (pH 7.5), 150 mmol/L NaCl, 2 mmol/L EGTA, 0.1% Triton X-100, and a complete protease inhibitor cocktail can be used.

-

Sonicate the homogenate briefly (e.g., 6 times for 5 seconds each) and boil at 95°C for 5 minutes.[8]

-

To digest DNA, samples can be treated with Benzonase (250 U/100 µL) for 30 minutes at 4°C.

-

Centrifuge the lysate at 12,000-15,000 x g for 5-10 minutes.[8][9]

-

Collect the supernatant containing the solubilized proteins. Determine protein concentration using a suitable method (e.g., Amido-Schwartz).[9]

2.1.2 SDS-PAGE and Immunoblotting

-

Mix lysates with a loading buffer containing a reducing agent (e.g., DTT) and denature at 70°C for 10 minutes.

-

Separate 10-20 µl of the protein extract on a 4-12% Bis-Tris or a 10% SDS-polyacrylamide gel.[8]

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Probe the membrane with a primary antibody specific for Calpain 3. A commonly used monoclonal antibody is NCL-CALP-12A2 (Novocastra), typically at a dilution of 1/200.[8]

-

Incubate with an appropriate horseradish peroxidase (HRP) or infrared dye-conjugated secondary antibody (e.g., anti-mouse IgG at 1:5000).[10]

-

Visualize the bands using an enhanced chemiluminescence (ECL) substrate or an infrared imaging system.

-

For semi-quantitative analysis, the intensity of the 94 kDa and 60 kDa bands can be scored relative to a loading control like actin or myosin from the same sample.[6][8]

Quantitative Real-Time PCR (qRT-PCR) for CAPN3 mRNA Expression

qRT-PCR is used to measure the relative abundance of CAPN3 transcripts.

-

RNA Extraction: Isolate total RNA from muscle tissue using a standard method (e.g., TRIzol reagent or column-based kits).

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Real-Time PCR:

-

Prepare a reaction mix containing cDNA template, SYBR Green or TaqMan master mix, and CAPN3-specific primers.[11][12]

-

Use a real-time PCR system with thermocycling conditions such as: 95°C for 15 minutes, followed by 35-45 cycles of 95°C for 15 seconds and 60°C for 60 seconds.[11]

-

Normalize the CAPN3 expression data to a stable housekeeping gene (e.g., GAPDH, TFIID).[3]

-

Calculate the relative expression levels using the comparative threshold cycle (2-ΔΔCq) method.[11]

-

Immunohistochemistry (IHC) for CAPN3 Localization

While Western blotting is preferred for quantification due to CAPN3's rapid autolysis, IHC can provide spatial information about its localization.[7]

-

Use unfixed, frozen transverse muscle sections.

-

Block the sections for 1 hour with a blocking buffer (e.g., PBS with 3% fetal bovine serum and 0.5% bovine serum albumin).

-

Incubate with a primary antibody against Calpain 3 (e.g., Domain I antibody, dilution 1/200).

-

Wash and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 594, dilution 1/1000).

-

Mount the sections with a suitable mounting medium and visualize using a fluorescence microscope.

Core Signaling Pathways Involving Calpain 3

CAPN3 is not merely a structural protein but an active participant in several key signaling cascades that regulate muscle adaptation, remodeling, and cell survival.

The Ca²⁺/Calmodulin-Dependent Protein Kinase (CaMKII) Pathway

CAPN3 plays a crucial role in maintaining the integrity of the triad, the structure responsible for excitation-contraction coupling and calcium release.[1][4] A deficiency in CAPN3 impairs this structure, leading to reduced Ca²⁺ release and subsequent blunting of Ca²⁺-mediated signaling pathways.[13] One of the most affected is the CaMKII pathway, which is critical for promoting the slow-twitch muscle fiber phenotype and adaptive muscle growth.[5][13] In the absence of CAPN3, CaMKII signaling is compromised, hindering the muscle's ability to adapt to functional demands like exercise.[13]

The Nuclear Factor κB (NF-κB) Pathway

Studies in both LGMD2A patients and mouse models have shown that a deficiency in CAPN3 leads to a significant disruption of the IκBα/NF-κB pathway, which is associated with myonuclear apoptosis.[3] CAPN3 appears to be involved in regulating the cellular localization and stability of IκBα, the inhibitor of NF-κB. Perturbation of this pathway contributes to the pathological process in calpainopathies.[3]

The Ubiquitin-Proteasome System

CAPN3 is thought to function upstream of the ubiquitin-proteasome pathway during sarcomere remodeling.[5] Evidence suggests that CAPN3 may perform the initial cleavage of myofibrillar proteins, releasing them from the sarcomere and thereby making them accessible for ubiquitination and subsequent degradation by the proteasome.[14]

Visualizations: Workflows and Pathways

To further clarify the concepts discussed, the following diagrams illustrate key relationships and processes.

Caption: Differential expression of Calpain 3 in muscle fiber types.

Caption: Experimental workflow for CAPN3 analysis.

Caption: CAPN3's role in the CaMKII signaling pathway.

Conclusion and Future Directions

Calpain 3 is a multifaceted protease with expression levels that are tightly regulated according to muscle fiber type. Quantitative data clearly demonstrates its preference for fast-twitch, glycolytic fibers, suggesting a specialized function in these highly dynamic cells.[6] The methodologies outlined in this guide provide a robust framework for the accurate assessment of CAPN3 at both the protein and mRNA levels. A comprehensive understanding of its role in the CaMKII, NF-κB, and ubiquitin-proteasome pathways is essential for deciphering the complex pathophysiology of LGMD2A. For drug development professionals, this differential expression and pathway involvement opens avenues for fiber type-specific therapeutic strategies. Future research should focus on elucidating the precise substrates of CAPN3 in a fiber type-specific context and further exploring the downstream consequences of its dysregulation in disease states.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. What are CAPN3 stimulants and how do they work? [synapse.patsnap.com]

- 3. Loss of Calpain 3 Proteolytic Activity Leads to Muscular Dystrophy and to Apoptosis-Associated Iκbα/Nuclear Factor κb Pathway Perturbation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. CAPN3: A muscle-specific calpain with an important role in the pathogenesis of diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Analysis of calpain-3 protein in muscle biopsies of different muscular dystrophies from India - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calpain 3 Is Activated through Autolysis within the Active Site and Lyses Sarcomeric and Sarcolemmal Components - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. commerce.bio-rad.com [commerce.bio-rad.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Calpain 3 is a modulator of the dysferlin protein complex in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Guide to the Evolutionary Conservation of the Calpain-3 Gene

Audience: Researchers, scientists, and drug development professionals.

Abstract: Calpain-3 (CAPN3), a muscle-specific, calcium-dependent cysteine protease, is a critical component of skeletal muscle function and maintenance. Mutations in the CAPN3 gene are the primary cause of Limb-Girdle Muscular Dystrophy Type 2A (LGMD2A), a debilitating genetic disorder characterized by progressive muscle wasting. Understanding the evolutionary conservation of CAPN3 provides profound insights into its fundamental biological roles, highlights functionally critical domains, and offers a framework for developing targeted therapeutics. This technical guide explores the sequence, structural, and functional conservation of CAPN3, details key experimental methodologies for its study, and visualizes its complex signaling networks.

Introduction to Calpain-3

The CAPN3 gene, located on human chromosome 15q15.1, encodes the 94-kDa calpain-3 enzyme.[1][2] Unlike the ubiquitously expressed calpains (calpain-1 and -2), CAPN3 is predominantly found in skeletal muscle.[1][3] It plays a multifaceted role in muscle biology, including sarcomere remodeling, regulation of cytoskeletal proteins, and calcium homeostasis.[3][4] The function of calpain-3 is not fully understood, but it is believed to be involved in the cleavage of damaged proteins within the sarcomere, facilitating their removal.[4] Pathogenic mutations in CAPN3 disrupt these functions, leading to the progressive muscle weakness and atrophy seen in LGMD2A, which accounts for approximately 30% of all limb-girdle muscular dystrophy cases.[4][5]

Sequence and Structural Conservation of CAPN3

The evolutionary history of CAPN3 reveals a high degree of conservation across vertebrates, underscoring its essential role in muscle physiology. Clear orthologs of CAPN3 have been identified only in vertebrate species.[6][7]

Orthologs and Paralogues

The CAPN3 gene is well-conserved across vertebrate evolution.[8] Phylogenetic analyses show that the vertebrate calpain family likely arose from a series of gene duplication events that predate the divergence of vertebrate and invertebrate lineages.[9] While the human genome contains 15 calpain genes, CAPN3 is unique in its muscle-specific expression and function.[3] Ensembl lists 281 orthologues for human CAPN3, indicating a broad presence across vertebrates.[10] Interestingly, due to a genome duplication event in the teleost ancestor, bony fish like zebrafish possess two CAPN3 paralogous genes, capn3a and capn3b, which exhibit distinct expression patterns.[11]

Conservation of Protein Domains

Calpain-3 is a classical calpain, comprising four main domains (I-IV). However, it is distinguished by three unique insertion sequences (IS): an N-terminal sequence (NS in Domain I), IS1 (in the protease core domain II), and IS2 (between domains III and IV).[3]

The core domains, particularly the cysteine protease domains (IIa and IIb), are highly conserved across species. In contrast, the unique insertion sequences NS, IS1, and IS2 show significantly lower sequence conservation.[7] This disparity suggests that while the fundamental proteolytic activity is evolutionarily constrained, the unique sequences may have evolved to confer species-specific or tissue-specific regulatory functions. These sequences are responsible for CAPN3's unique properties, such as its rapid autolysis.[3][6]

Quantitative Analysis of Domain Conservation

| Domain Region | Total Amino Acid Residues | Non-Conserved Residues | % Non-Conserved |

| NS (N-terminal Sequence) | 62 | 26 | 41.9% |

| IS1 (Insertion Sequence 1) | 63 | 16 | 25.4% |

| IS2 (Insertion Sequence 2) | 76 | 26 | 34.2% |

| Core Protein (Excluding NS, IS1, IS2) | 620 | 68 | 10.9% |

This table is synthesized from data presented in a 9-species mammalian comparison, illustrating the higher variability in the CAPN3-specific insertion domains compared to the core protein structure.

This quantitative data clearly demonstrates that the core functional domains of CAPN3 are under strong negative selective pressure, whereas the unique insertion sequences tolerate a higher degree of variation.

Functional Conservation

The function of CAPN3 is highly conserved, as evidenced by its consistent role in muscle maintenance and the similar pathology resulting from its deficiency across different populations.[12] The enzyme's interactions with key structural and signaling proteins are critical for muscle homeostasis.

Key conserved functions include:

-

Sarcomere Maintenance: CAPN3 binds to the giant protein titin, a key component of the sarcomere, and is involved in cytoskeletal remodeling.[13] This interaction is crucial for maintaining the structural integrity of the muscle fiber.

-

Calcium Homeostasis: CAPN3 is part of a protein complex at the muscle triad, where it interacts with the ryanodine receptor (RyR1) and helps stabilize the machinery responsible for excitation-contraction coupling.[5]

-

Proteolytic Activity: The loss of CAPN3's proteolytic activity is a primary driver of LGMD2A pathology.[2] Its substrates include proteins involved in muscle structure and signaling. Over 500 pathogenic mutations have been identified, with missense mutations being the most common, often affecting the highly conserved protease domain.[3]

Experimental Protocols for Studying Gene Conservation

Analyzing the evolutionary conservation of a gene like CAPN3 involves a multi-step bioinformatic approach.

Protocol for Phylogenetic Analysis

Phylogenetic analysis reconstructs the evolutionary relationships between homologous gene or protein sequences from different species.

Methodology:

-

Sequence Retrieval: Obtain FASTA-formatted amino acid sequences for CAPN3 orthologs from various vertebrate species using databases such as NCBI Gene, Ensembl, or UniProt.[1][10][13]

-

Multiple Sequence Alignment (MSA): Align the collected sequences to identify homologous regions. This is a critical step, as the accuracy of the phylogeny depends on the quality of the alignment.

-

Tools: Use algorithms like Clustal Omega, MAFFT, or MUSCLE.

-

Principle: These tools insert gaps into sequences to maximize the alignment of conserved residues, based on scoring matrices (e.g., BLOSUM, PAM) that define the likelihood of one amino acid substituting for another over evolutionary time.

-

-

Model Selection: Determine the best-fit model of protein evolution for the aligned dataset. Tools like ProtTest or the model selection feature in MEGA (Molecular Evolutionary Genetics Analysis) software can be used.

-

Phylogenetic Tree Construction: Reconstruct the phylogenetic tree using one of the following statistical methods:

-

Maximum Likelihood (ML): Infers the tree that has the highest probability of producing the observed alignment given a specific model of evolution.

-

Bayesian Inference (BI): Uses Bayesian statistics to infer the posterior probability of a tree.

-

Software: MEGA for ML analysis and MrBayes for BI analysis are commonly used.

-

-

Tree Validation: Assess the statistical support for the tree topology using methods like bootstrapping (for ML) or by examining the posterior probabilities of clades (for BI).

Protocol for Sequence Alignment and Homology Search

Sequence alignment is fundamental to identifying conserved regions and searching for homologous sequences in databases.

Methodology:

-

Database Searching (Homology Identification):

-

Tool: Use the Basic Local Alignment Search Tool (BLAST), particularly BLASTp for protein sequences.

-

Procedure: Input a query CAPN3 sequence (e.g., human) into the BLAST web interface. The algorithm rapidly searches a target database (e.g., non-redundant protein sequences) to find statistically significant local alignments.

-

Interpretation: Evaluate results based on the Expect value (E-value), which indicates the number of hits one can "expect" to see by chance. A lower E-value signifies a more significant match.

-

-

Pairwise Sequence Alignment: To compare two sequences in detail.

-

Algorithms:

-

Global Alignment (Needleman-Wunsch): Aligns sequences from end to end, suitable for closely related sequences of similar length.

-

Local Alignment (Smith-Waterman): Identifies the highest-scoring regions of similarity, ideal for finding conserved domains in divergent sequences.

-

-

Scoring: Both algorithms use a substitution matrix and gap penalties to calculate an optimal alignment score.

-

-

Multiple Sequence Alignment (MSA): To analyze conservation across a family of orthologous sequences.

-

Method: Progressive alignment is the most common approach, as implemented in Clustal Omega. It first builds a guide tree based on pairwise alignments and then progressively adds sequences to the alignment according to the tree.

-

Conserved Signaling Pathways Involving CAPN3

CAPN3 functions as a key node in several signaling pathways that are critical for muscle health. Its conservation implies that these pathways are also fundamentally important across vertebrates.

Calcium Homeostasis and Triad Integrity

CAPN3 plays a non-proteolytic, structural role at the muscle triad, the junction between the sarcoplasmic reticulum (SR) and T-tubules. It stabilizes a complex of proteins essential for regulating intracellular calcium (Ca²⁺).

-

Key Interactors: Ryanodine Receptor 1 (RyR1), Sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), and Na⁺-Ca²⁺ exchanger (NCX3).

-

Mechanism: CAPN3 deficiency leads to reduced levels of RyR1 and SERCA, impairing Ca²⁺ release and reuptake, which results in dysregulated intracellular Ca²⁺ levels.[5]

Muscle Growth and Regeneration Signaling

CAPN3 is also implicated in pathways that regulate muscle mass and regeneration, particularly in response to stimuli like exercise or injury.

-

Key Pathways: Akt/mTORC1 (promotes protein synthesis and growth) and AMPK (senses energy shortage and inhibits growth).

-

Mechanism: In the absence of CAPN3, muscle regeneration is impaired. This is associated with perturbed Akt/mTORC1 signaling and hyper-activation of AMPK, which inhibits the mTORC1 growth pathway. This suggests CAPN3 is necessary for coupling anabolic signals to protein synthesis during muscle repair.

Implications for Drug Development

The high evolutionary conservation of CAPN3's core domains makes them a challenging target for conventional small molecule activators, as any such compound would need to be highly specific to avoid off-target effects on other conserved calpains. However, this conservation also provides opportunities:

-

Animal Models: The functional conservation of CAPN3 means that animal models, such as the Capn3 knockout mouse, are highly relevant for studying disease mechanisms and testing therapeutic strategies.[2]

-

Gene Therapy: Because the fundamental function is conserved, gene replacement therapy using a healthy copy of the human CAPN3 gene is a viable and promising therapeutic avenue.

-

Targeting Modulatory Domains: The less-conserved insertion sequences (NS, IS1, IS2) could represent more attractive targets for developing specific modulators of CAPN3 activity, potentially avoiding off-target effects.

Conclusion

The CAPN3 gene exhibits strong evolutionary conservation in its core functional domains across vertebrates, highlighting its indispensable role in skeletal muscle physiology. Its unique, less-conserved insertion sequences provide the protein with its distinct regulatory properties. A thorough understanding of this conservation, gained through phylogenetic and sequence analysis, is crucial for elucidating its function, understanding its role in disease, and designing effective therapeutic interventions for calpainopathy. The conserved signaling pathways in which CAPN3 participates underscore its central role as a gatekeeper of muscle integrity, making it a continued focus for research in neuromuscular disease.

References

- 1. CAPN3 calpain 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. Calpain-3 [dmd.nl]

- 3. CAPN3: A muscle-specific calpain with an important role in the pathogenesis of diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAPN3 gene: MedlinePlus Genetics [medlineplus.gov]

- 5. Calcium Mechanisms in Limb-Girdle Muscular Dystrophy with CAPN3 Mutations [mdpi.com]

- 6. Amino acid sequence alignment of vertebrate CAPN3/calpain-3/p94 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amino acid sequence alignment of vertebrate CAPN3/calpain-3/p94 - PMC [pmc.ncbi.nlm.nih.gov]